4-[4-(2,3-Dichlorophenoxy)-2-butyn-1-yl]morpholine is a synthetic compound that acts as a potent and selective agonist of the cannabinoid receptor. [ [] ] Specifically, it demonstrates high affinity for the CP-55,940 cannabinoid binding site. [ [] ] Its development stemmed from research on pravadoline, an analgesic agent that inhibits cyclooxygenase and neuronally stimulated contractions. [ [] ] Structurally similar to pravadoline, 4-[4-(2,3-dichlorophenoxy)-2-butyn-1-yl]morpholine exhibits enhanced activity in inhibiting neuronally stimulated contractions in mouse vas deferens (MVD) preparations. [ [] ]
The synthesis of 4-[4-(2,3-dichlorophenoxy)-2-butyn-1-yl]morpholine is a multi-step process. While a detailed protocol is not provided in the reviewed literature, its synthesis involves creating conformationally restrained heterocyclic analogs of pravadoline. [ [] ] The key structural modification is tethering the morpholinoethyl side chain to the indole nucleus, resulting in a [2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl] moiety. [ [] ] This moiety is then reacted with 1-naphthalenylmethanone to yield 4-[4-(2,3-dichlorophenoxy)-2-butyn-1-yl]morpholine. [ [] ] Notably, the synthesis yields both R and S enantiomers, with the R enantiomer demonstrating significantly higher activity. [ [] ]
4-[4-(2,3-dichlorophenoxy)-2-butyn-1-yl]morpholine acts as a potent agonist of the cannabinoid receptor. [ [] ] While the precise mechanism of action is not fully elucidated, studies using radioligand binding assays in rat cerebellar membranes demonstrate that its inhibitory effect correlates with functional activity in MVD preparations. [ [] ] This finding suggests that the compound exerts its effects by binding to the cannabinoid receptor, initiating downstream signaling cascades that ultimately inhibit neuronally stimulated contractions. [ [] ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8